molecular formula C8H7Cl2NO2 B11955284 2,4-dichlorophenyl N-methylcarbamate CAS No. 3942-56-1

2,4-dichlorophenyl N-methylcarbamate

Cat. No.: B11955284
CAS No.: 3942-56-1
M. Wt: 220.05 g/mol
InChI Key: QPXYEFQTSZQARV-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl N-methylcarbamate is a chemical compound with the molecular formula C8H7Cl2NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorophenyl N-methylcarbamate typically involves the reaction of 2,4-dichlorophenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{2,4-Dichlorophenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction parameters to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce chlorinated anilines.

Scientific Research Applications

2,4-Dichlorophenyl N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the manufacture of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dichlorophenyl N-methylcarbamate involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, disrupting normal biochemical pathways. This inhibition is often achieved through the formation of covalent bonds with the active sites of the enzymes, leading to a decrease in their activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenyl N-methylcarbamate: Characterized by the presence of two chlorine atoms and a carbamate group.

    2,4-Dichlorophenyl N-ethylcarbamate: Similar structure but with an ethyl group instead of a methyl group.

    2,4-Dichlorophenyl N-propylcarbamate: Contains a propyl group in place of the methyl group.

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the methyl group influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

3942-56-1

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

(2,4-dichlorophenyl) N-methylcarbamate

InChI

InChI=1S/C8H7Cl2NO2/c1-11-8(12)13-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H,11,12)

InChI Key

QPXYEFQTSZQARV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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